molecular formula C21H16O2 B15076180 (7-Methylbenzo[a]anthracen-5-yl) acetate CAS No. 60049-71-0

(7-Methylbenzo[a]anthracen-5-yl) acetate

Cat. No.: B15076180
CAS No.: 60049-71-0
M. Wt: 300.3 g/mol
InChI Key: OTVQILAVNDJSHG-UHFFFAOYSA-N
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Description

(7-Methylbenzo[a]anthracen-5-yl) acetate is a synthetic derivative of 7-methylbenz[a]anthracene (7-MBA), a polycyclic aromatic hydrocarbon (PAH) of significant research interest . This compound serves as a versatile synthetic intermediate and a crucial tool for investigating the biochemical and toxicological properties of methyl-substituted benz[a]anthracenes. Researchers utilize this acetate ester primarily in the synthesis of more complex molecules, where the acetate group acts as a protected hydroxyl functionality that can be readily modified. This is particularly valuable in the development of novel compounds for biological evaluation, such as angucycline antibiotic analogs which contain a benz[a]anthracene core structure . The methyl and acetate functional groups on the benz[a]anthracene skeleton make it a valuable precursor for structure-activity relationship (SAR) studies aimed at understanding how substitutions influence biological activity. The core structure, 7-methylbenz[a]anthracene, is a well-defined compound (CAS 2541-69-7) that provides the foundational framework for this reagent . Studies on closely related PAHs, such as benz[a]anthracene, have demonstrated their potential to induce significant neurotoxicity in neuronal cell models. The mechanisms under investigation include the induction of oxidative stress, evidenced by reduced levels of glutathione and catalase activity, disruption of critical neurotransmission pathways (cholinergic and monoaminergic), and increased nitric oxide levels leading to neuronal injury . Furthermore, various anthracene and anthraquinone derivatives are extensively investigated for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, highlighting the research potential of this chemical class . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60049-71-0

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

(7-methylbenzo[a]anthracen-5-yl) acetate

InChI

InChI=1S/C21H16O2/c1-13-16-8-4-3-7-15(16)11-20-17-9-5-6-10-18(17)21(12-19(13)20)23-14(2)22/h3-12H,1-2H3

InChI Key

OTVQILAVNDJSHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C14)OC(=O)C

Origin of Product

United States

Synthetic Strategies and Derivatization Approaches for 7 Methylbenzo a Anthracen 5 Yl Acetate

Advanced Synthetic Methodologies for the Benzo[a]anthracene Core Structure

The construction of the tetracyclic benzo[a]anthracene skeleton is a key challenge in the synthesis of its derivatives. Modern organic synthesis has moved beyond classical methods like the Elbs reaction and Friedel-Crafts cyclizations, focusing on more efficient and regioselective strategies. nih.gov

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Palladium-catalyzed reactions have emerged as powerful tools for building the benzo[a]anthracene core. One notable method involves a tandem C-H activation/bis-cyclization of propargylic carbonates with terminal alkynes, which provides a highly regioselective route to substituted benzo[a]anthracenes. beilstein-journals.org Another sophisticated approach combines a Suzuki-Miyaura cross-coupling with a ring-closing metathesis (RCM) strategy. researchgate.netresearchgate.net This multi-step sequence allows for the controlled assembly of the final benzene (B151609) ring onto a pre-functionalized naphthalene (B1677914) precursor. researchgate.net

Intramolecular Cyclization Strategies: Intramolecular cyclization remains a fundamental approach, with modern variations offering improved yields and conditions. nih.gov Lewis acid-mediated intramolecular cyclizations, for instance, have been effectively used to synthesize various anthracene (B1667546) derivatives, including the benzo[a]anthracene system. beilstein-journals.org Furthermore, photochemical cyclization, such as the Mallory reaction, offers a regioselective pathway to PAHs by cyclizing corresponding stilbenoid precursors. nih.gov

Methodology Key Reactions Advantages Reference
Palladium-Catalyzed Tandem ReactionC-H Activation / Bis-cyclizationHigh regioselectivity, good yields for electron-deficient aryl alkynes. beilstein-journals.org
Suzuki-Miyaura/RCM StrategySuzuki-Miyaura coupling, Isomerization, Ring-Closing MetathesisControlled assembly, applicable to complex derivatives like angucyclines. researchgate.netresearchgate.net
Lewis Acid-Mediated CyclizationIntramolecular AnnulationGood yields under mild conditions. beilstein-journals.org
Photochemical CyclizationOxidative 6π-electrocyclization (Mallory reaction)Regiospecific synthesis of methylated PAHs. nih.gov

Regioselective Methylation Techniques for Aromatic Systems

Introducing a methyl group at a specific position on the benzo[a]anthracene core, such as C7, requires precise regiochemical control to avoid the formation of undesired isomers. The position of alkylation significantly impacts the biological and physical properties of PAHs. nih.govnih.gov

Directed Metalation Strategies: Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings with high regioselectivity. uis.no By introducing a directing metalation group (DMG) onto the PAH, a metalating agent (typically an organolithium reagent) can be directed to a specific adjacent position, which can then be quenched with an electrophile like methyl iodide. While direct application to the unsubstituted benzo[a]anthracene core can be challenging, functionalized precursors can be designed to facilitate this approach. uis.no

Synthesis from Methylated Precursors: An alternative and often more straightforward approach is to incorporate the methyl group at the desired position in one of the starting materials before the construction of the final ring system. For example, in photochemical cyclization methods, a suitably substituted and methylated benzaldehyde (B42025) can be used as a precursor to create the final methylated PAH with high regioselectivity. nih.gov Similarly, in cross-coupling strategies, a methylated boronic acid or a methylated aryl halide can be employed to ensure the methyl group is placed at the correct position in the final benzo[a]anthracene product.

Technique Principle Application Example Key Consideration
Directed ortho-Metalation (DoM)A directing group guides a metalating agent to a specific position for subsequent electrophilic quenching.Functionalization of chrysene (B1668918) derivatives. uis.noRequires the presence of a suitable directing group on the PAH core.
Building Block ApproachThe methyl group is incorporated into one of the starting materials prior to the final cyclization.Using a methylated benzaldehyde in a Wittig reaction followed by photochemical cyclization. nih.govThe synthesis of the correctly methylated precursor is crucial.

Strategic Acetylation Methods for Hydroxyl-Substituted Polycyclic Aromatic Hydrocarbons

The final step in the synthesis of (7-Methylbenzo[a]anthracen-5-yl) acetate (B1210297) is the acetylation of the corresponding hydroxyl precursor, 7-methylbenzo[a]anthracen-5-ol. This transformation is typically straightforward but requires conditions that are compatible with the sensitive PAH core.

Catalyst- and Solvent-Free Acetylation: A highly efficient and environmentally benign method for the acetylation of phenols involves the use of acetic anhydride (B1165640) without any catalyst or solvent. mdpi.com This approach often proceeds to completion at moderate temperatures (e.g., 60 °C) and provides the acetylated product in high yield and selectivity. The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of acetic anhydride. mdpi.com

Zeolite-Catalyzed Acetylation: For more challenging substrates or to achieve higher selectivity, solid acid catalysts like H-BEA zeolites can be employed. researchgate.net The acetylation of aromatic compounds with acetic anhydride over a zeolite catalyst is a well-established method. The reaction rate is dependent on the activation of the aromatic ring, and the shape-selective nature of the zeolite can influence the regioselectivity of the reaction. researchgate.net

Method Reagents Conditions Advantages
Catalyst- and Solvent-FreeSubstrate, Acetic Anhydride60 °C, neatHigh yield, simple workup, environmentally friendly. mdpi.com
H-BEA Zeolite CatalyzedSubstrate, Acetic AnhydrideNitrobenzene solvent, 373 KHigh selectivity, catalyst can be recycled. researchgate.net

Stereochemical Control and Chiral Synthesis of Methylated and Acetylated Benzo[a]anthracenes

While (7-Methylbenzo[a]anthracen-5-yl) acetate itself is achiral, its metabolic activation in biological systems can lead to chiral metabolites, such as dihydrodiols and diol epoxides. The stereochemistry of these metabolites is of significant interest as it often dictates their biological activity.

The metabolism of methylated PAHs like 7-methylbenz[a]anthracene (B135024) by liver microsomes is a stereoselective process. nih.gov For instance, the metabolism of 7-methylbenz[a]anthracene by rat liver microsomes produces several optically active dihydrodiols. The absolute configuration of the major enantiomers of these dihydrodiols has been determined to be (1R,2R), (3R,4R), and (10R,11R). nih.gov

The presence of a methyl group can influence the stereochemical outcome of metabolic reactions. nih.gov The absolute stereochemistry of the trans-dihydrodiols formed from the parent benzo[a]anthracene has also been extensively studied, with the major enantiomers formed by liver enzymes typically having R,R absolute stereochemistry. nih.gov

The synthesis of specific enantiomers of PAH derivatives often requires chiral resolution techniques or asymmetric synthesis. For dihydrodiol metabolites, diastereomeric bis-esters can be formed with a chiral derivatizing agent, such as (-)-α-methoxy-α-trifluoromethylphenylacetic acid, allowing for their separation by high-performance liquid chromatography (HPLC). nih.gov This allows for the isolation and study of individual enantiomers.

Metabolite Type Parent Compound Observed Stereochemistry of Major Enantiomer Significance
Dihydrodiols7-Methylbenz[a]anthracene(1R,2R), (3R,4R), (10R,11R)The methyl group influences the metabolic pathway and stereoselectivity. nih.gov
trans-DihydrodiolsBenzo[a]anthraceneR,R configuration for 3,4-, 5,6-, 8,9-, and 10,11-diolsThe stereochemistry is crucial for subsequent formation of tumorigenic diol epoxides. nih.gov

Advanced Spectroscopic and Structural Elucidation of 7 Methylbenzo a Anthracen 5 Yl Acetate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds in solution. For (7-Methylbenzo[a]anthracen-5-yl) acetate (B1210297), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon resonances, confirming the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy: The proton spectrum is expected to show a complex series of signals in the aromatic region, characteristic of the fused ring system. The protons on the benz[a]anthracene core would likely appear as multiplets between δ 7.5 and 8.5 ppm. The methyl group at the 7-position would give rise to a singlet at approximately δ 2.5 ppm, and the methyl protons of the acetate group would also appear as a singlet, typically around δ 2.2 ppm.

¹³C NMR Spectroscopy: The carbon spectrum will display a number of signals in the aromatic region (approximately δ 120-150 ppm) corresponding to the carbons of the fused rings. The methyl carbon at C-7 is expected to resonate around δ 20-25 ppm. The acetate group will introduce two characteristic signals: the carbonyl carbon (C=O) at a downfield shift of approximately δ 170 ppm, and the methyl carbon at around δ 21 ppm.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
Acetate CH₃ ~2.2 s
7-CH₃ ~2.5 s

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Acetate C=O ~170
Aromatic C ~120 - 150
7-CH₃ ~20 - 25

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to definitively assign each proton and carbon signal and to confirm the connectivity between the acetate group and the 5-position of the 7-methylbenz[a]anthracene (B135024) core.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentomic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For (7-Methylbenzo[a]anthracen-5-yl) acetate, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₂₁H₁₆O₂. The calculated exact mass would be compared to the experimentally measured mass to provide strong evidence for the elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can be predicted based on the structure. The molecular ion peak (M⁺) would be expected. A prominent fragmentation pathway would involve the cleavage of the ester bond, leading to the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) and the formation of the corresponding phenol, 7-methylbenz[a]anthracen-5-ol. Another likely fragmentation would be the loss of the acetyl radical (•COCH₃) to give a [M-43]⁺ ion. Further fragmentation of the polycyclic aromatic core would also be observed.

Predicted Mass Spectrometry Fragmentation

m/z Ion
[M]⁺ Molecular Ion
[M-42]⁺ Loss of ketene (CH₂=C=O)
[M-43]⁺ Loss of acetyl radical (•COCH₃)

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band in the region of 1760-1735 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ range. The C-H bending vibrations of the aromatic rings would be observed in the fingerprint region (below 900 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, which would aid in confirming the presence of the benz[a]anthracene core.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~3100-3000 C-H stretch Aromatic
~2950-2850 C-H stretch Methyl
~1750 C=O stretch Ester
~1600-1450 C=C stretch Aromatic

Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly informative for conjugated systems like PAHs.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the large aromatic system. The parent compound, 7-methylbenz[a]anthracene, exhibits several absorption maxima. nih.gov The introduction of the acetate group at the 5-position is expected to cause small shifts in the positions and intensities of these bands (solvatochromic shifts) due to its electronic effect on the aromatic system.

Fluorescence Spectroscopy: Polycyclic aromatic hydrocarbons are known for their characteristic fluorescence. This compound is expected to be fluorescent, with an emission spectrum that is typically the mirror image of its longest-wavelength absorption band. The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the solvent environment.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This would confirm the planarity of the benz[a]anthracene ring system and reveal the conformation of the acetate group relative to the aromatic core. Furthermore, the crystal packing arrangement would show any intermolecular interactions, such as π-π stacking, that govern the solid-state structure. mdpi.com Currently, the crystal structure of this compound is not available in public databases.

Circular Dichroism Spectroscopy for Enantiomeric and Diastereomeric Analysis

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for the analysis of chiral molecules.

This compound is an achiral molecule and therefore will not exhibit a CD spectrum. However, CD spectroscopy is highly relevant in the broader context of benz[a]anthracene derivatives, as metabolic processes can introduce chirality. For instance, studies on the metabolism of 7-methylbenz[a]anthracene have shown the formation of chiral dihydrodiol metabolites, and CD spectroscopy has been instrumental in determining their absolute configurations. nih.govnih.gov If this compound were to be analyzed in a chiral environment, such as bound to a protein or in a chiral solvent, an induced CD spectrum might be observed.

Chemical Reactivity and Reaction Mechanisms of 7 Methylbenzo a Anthracen 5 Yl Acetate

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzo[a]anthracene ring system is electron-rich and therefore predisposed to undergo electrophilic aromatic substitution. The regioselectivity of such reactions is influenced by both the inherent properties of the fused ring system and the directing effects of the existing substituents—the methyl group at the 7-position and the acetate (B1210297) group at the 5-position.

Drawing parallels with related polycyclic aromatic hydrocarbons like naphthalene (B1677914) and anthracene (B1667546), electrophilic attack on the benzo[a]anthracene nucleus is expected to be more facile than on benzene (B151609). libretexts.org For anthracene, electrophilic substitution preferentially occurs at the central 9- and 10-positions, as this allows for the preservation of two intact benzene rings in the cationic intermediate, which is a more stable arrangement. stackexchange.comyoutube.comyoutube.com In naphthalene, the 1-position is the most reactive site for electrophilic substitution. libretexts.org For the benzo[a]anthracene framework, the positions on the terminal rings are generally more susceptible to attack. The methyl group at C7 is an activating, ortho-, para-directing group, while the acetate group at C5 is a deactivating, ortho-, para-directing group. The interplay of these directing effects and the intrinsic reactivity of the PAH core will determine the ultimate position of substitution.

Nucleophilic aromatic substitution, in contrast, is generally not a favored pathway for unsubstituted or alkyl-substituted aromatic hydrocarbons. This type of reaction typically requires the presence of strongly electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack, which are absent in (7-Methylbenzo[a]anthracen-5-yl) acetate.

Oxidation and Reduction Reactions of the Benzo[a]anthracene Framework

The electron-rich nature of the benzo[a]anthracene core makes it susceptible to oxidation. researchgate.net Metabolic studies on the parent compound, 7-methylbenz[a]anthracene (B135024), have shown that oxidation can occur at both the methyl group, leading to hydroxymethyl derivatives, and on the aromatic rings to form dihydrodiols. nih.govmdpi.com More vigorous chemical oxidation of similar PAHs, such as anthracene, can lead to the formation of quinones, for instance, anthraquinone. asm.org It is therefore anticipated that this compound could be oxidized to a variety of products, depending on the oxidizing agent and reaction conditions.

Reduction of the benzo[a]anthracene framework can also be achieved, typically through catalytic hydrogenation. This process would reduce the aromatic rings to their corresponding saturated or partially saturated cycloalkane structures. The specific conditions of the hydrogenation (catalyst, pressure, temperature) would determine the extent of reduction.

Hydrolytic Stability and Mechanism of the Acetate Moiety

The acetate ester group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 7-methylbenzo[a]anthracen-5-ol and acetic acid or its conjugate base. bohrium.com This reaction can be catalyzed by either acid or base. chemtube3d.comnih.govresearchgate.net

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the acetate group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol (in this case, 7-methylbenzo[a]anthracen-5-ol) regenerates the acidic catalyst and yields acetic acid. This reaction is generally reversible. nih.gov

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 7-methylbenzo[a]anthracen-5-oxide anion as a leaving group and forming acetic acid. The alkoxide is a stronger base than the carboxylate, so a proton transfer occurs to yield 7-methylbenzo[a]anthracen-5-ol and a carboxylate salt. youtube.com This reaction is effectively irreversible because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. youtube.com

Hydrolysis Condition Catalyst Mechanism Products Reversibility
AcidicH+Protonation of carbonyl, nucleophilic attack by water, elimination of alcohol.7-methylbenzo[a]anthracen-5-ol and acetic acid.Reversible
Basic (Saponification)OH-Nucleophilic attack by hydroxide, elimination of alkoxide, proton transfer.7-methylbenzo[a]anthracen-5-ol and acetate salt.Irreversible

Photochemical Reactivity and Excited State Dynamics

Polycyclic aromatic hydrocarbons like benzo[a]anthracene are known to be photochemically active due to their extensive conjugated π-electron systems, which allow for the absorption of ultraviolet and visible light. Upon absorption of a photon, this compound can be promoted to an electronically excited state.

The excited state dynamics of this molecule would involve processes such as fluorescence (emission of light from the singlet excited state), intersystem crossing to a triplet excited state, and subsequent phosphorescence or further photochemical reactions. The nature of the excited states and their decay pathways are central to understanding the molecule's potential for phototoxicity and its behavior in the presence of light. epa.govnih.govnih.gov

Enzymatic Transformations and Metabolic Pathways of 7 Methylbenzo a Anthracen 5 Yl Acetate

Phase I Biotransformation: Hydroxylation and Epoxidation Catalyzed by Cytochrome P450 Enzymes

Phase I metabolism of 7-methylbenz[a]anthracene (B135024) is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These monooxygenases introduce or expose functional groups, such as hydroxyl (-OH) groups, through hydroxylation and epoxidation reactions, which are crucial for subsequent Phase II conjugation. researchgate.net The metabolism of 7-MBA by rat liver microsomes results in the formation of five optically active dihydrodiols as the main metabolites. nih.govnih.gov

Regio- and Stereoselectivity of Hydroxylation at Different Ring Positions

The hydroxylation of 7-MBA by CYP enzymes exhibits significant regio- and stereoselectivity. Metabolism by mouse-skin microsomes shows that the 8,9-dihydrodiol is the predominant metabolite, with the 3,4-, 5,6-, and 10,11-dihydrodiols also being detected. nih.gov In hepatic microsomal fractions from untreated rats, the principal dihydrodiols of 7-MBA identified are the 8,9- and 5,6-derivatives. nih.gov

The stereochemistry of these metabolites has been extensively studied. For instance, the major dihydrodiol enantiomers of 7-MBA have been determined to have 1R,2R-, 3R,4R-, and 10R,11R- absolute configurations. nih.govnih.gov The two most abundant metabolites, the trans-5,6- and trans-8,9-dihydrodiols, have been determined to possess an R,R absolute stereochemistry. nih.govnih.gov

Table 1: Dihydrodiol Metabolites of 7-Methylbenz[a]anthracene

Metabolite Position of Dihydroxylation Predominance in Mouse Skin Microsomes Predominance in Untreated Rat Liver Microsomes
1,2-dihydrodiol 1,2 Minor Not specified
3,4-dihydrodiol 3,4 Detected Minor
5,6-dihydrodiol 5,6 Detected Principal
8,9-dihydrodiol 8,9 Predominant Principal
10,11-dihydrodiol 10,11 Detected Minor

This table summarizes the common dihydrodiol metabolites formed from 7-methylbenz[a]anthracene and their relative abundance in different in vitro systems.

Formation and Characterization of Diol and Diol-Epoxide Metabolites

The initial epoxidation of the aromatic rings of 7-MBA by CYP enzymes forms arene oxides. These reactive intermediates can then be hydrated by epoxide hydrolase to yield trans-dihydrodiols. nih.gov The various dihydrodiols mentioned previously, such as the 3,4-dihydrodiol and the 8,9-dihydrodiol, are formed through this pathway. nih.govnih.gov

These dihydrodiols can undergo further oxidation by CYP enzymes to form highly reactive diol-epoxides. nih.gov For many polycyclic aromatic hydrocarbons, these diol-epoxides are considered the ultimate carcinogenic metabolites, as they can form covalent adducts with cellular macromolecules like DNA. nih.govnih.gov

Investigations of Bay-Region Epoxide Formation and Carbocation Generation

The "bay-region" theory is central to understanding the carcinogenic potential of polycyclic aromatic hydrocarbons like 7-MBA. This theory posits that diol-epoxides in which the epoxide ring forms part of a sterically hindered "bay region" of the molecule are particularly carcinogenic. For 7-MBA, the bay region is located between the 1 and 12 positions. The metabolically formed trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide is considered a bay-region diol-epoxide and a key ultimate carcinogen of 7-MBA. nih.gov

The opening of the epoxide ring in a bay-region diol-epoxide can lead to the formation of a highly reactive carbocation. This carbocation is a potent electrophile that can readily react with nucleophilic sites on DNA, leading to the formation of DNA adducts. nih.gov The reactivity of the 7-methylbenz[a]anthracene diol epoxide has been studied, and it has been shown to form adducts with deoxyguanosine and deoxyadenosine (B7792050) residues in DNA. ncats.io

Phase II Biotransformation: Conjugation Reactions

Following Phase I metabolism, the hydroxylated metabolites of 7-MBA undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the functional groups introduced during Phase I, which further increases their water solubility and facilitates their excretion. researchgate.net

Glucuronidation and Sulfation Pathways

While specific studies on the glucuronidation and sulfation of 7-MBA metabolites are limited, data from the closely related and extensively studied compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) provide valuable insights. Phenolic derivatives of DMBA have been shown to be major components of the metabolites that undergo glucuronidation in hamster embryo cell cultures. nih.gov It is highly probable that the phenolic and dihydrodiol metabolites of 7-MBA are also substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of glucuronide conjugates. researchgate.net

Similarly, sulfation is another important Phase II pathway. Studies have shown that hydroxymethyl derivatives of DMBA can be transformed by cytosolic sulfotransferases into reactive sulfate (B86663) esters. hmdb.ca These sulfate conjugates can also contribute to the biological activity of the parent compound. It is expected that the hydroxylated metabolites of 7-MBA would also be substrates for sulfotransferases.

Glutathione (B108866) Conjugation and the Mercapturic Acid Pathway

The reactive epoxide intermediates formed during the Phase I metabolism of 7-MBA can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process is a critical detoxification pathway that prevents the epoxides from binding to cellular macromolecules.

The resulting glutathione conjugates can be further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by the N-acetylation of the remaining cysteine conjugate to form a mercapturic acid derivative. This final product is then readily excreted in the urine. N-acetylcysteine (NAC) has been shown to offer protection against DMBA-induced toxicity, highlighting the importance of the glutathione conjugation and mercapturic acid pathway in the detoxification of these compounds. nih.gov

Role of Specific Enzyme Isoforms (e.g., CYP1A1, CYP1B1, GST) in the Biotransformation of (7-Methylbenzo[a]anthracen-5-yl) acetate (B1210297)

The biotransformation of (7-Methylbenzo[a]anthracen-5-yl) acetate is a multi-step process initiated by the hydrolysis of the acetate ester, followed by a series of oxidative and conjugative reactions. While direct metabolic studies on this compound are not extensively documented, the metabolic fate of the resulting metabolite, 7-methylbenzo[a]anthracen-5-ol, can be inferred from the well-established pathways for polycyclic aromatic hydrocarbons (PAHs). This process involves a coordinated effort of Phase I and Phase II metabolic enzymes, with specific isoforms of Cytochrome P450 (CYP) and Glutathione S-transferases (GST) playing pivotal roles.

The initial and crucial step in the metabolism of this compound is the hydrolysis of the ester linkage. This reaction is primarily catalyzed by carboxylesterases (CEs), a family of enzymes abundant in the liver and other tissues, which are responsible for the hydrolysis of a wide range of xenobiotic and endobiotic esters. nih.govnih.gov Human liver microsomes contain two major CE isoforms, hCE1 and hCE2, which efficiently convert esterified compounds into their corresponding alcohols and carboxylic acids. nih.gov Therefore, it is highly probable that this compound is first hydrolyzed by these esterases to yield 7-methylbenzo[a]anthracen-5-ol and acetic acid.

Following hydrolysis, the resulting 7-methylbenzo[a]anthracen-5-ol enters the well-characterized metabolic pathway for PAHs, where CYP1A1 and CYP1B1 are the principal enzymes involved in its oxidative metabolism. nih.gov Both CYP1A1 and CYP1B1 are highly inducible by PAHs and are key to the metabolic activation of these compounds into reactive intermediates. nih.govnih.gov These enzymes catalyze the oxidation of the aromatic ring system, leading to the formation of various phenolic and dihydrodiol metabolites. For instance, studies on the related compound 7,12-dimethylbenz[a]anthracene (DMBA) have shown that CYP1A1 and CYP1B1 are responsible for its conversion to the procarcinogenic 3,4-dihydrodiol. nih.gov It is therefore anticipated that CYP1A1 and CYP1B1 would similarly metabolize 7-methylbenzo[a]anthracen-5-ol to various hydroxylated and dihydrodiol derivatives.

The reactive epoxide intermediates generated during CYP-mediated oxidation are substrates for Phase II detoxification enzymes, primarily Glutathione S-transferases (GSTs). GSTs catalyze the conjugation of glutathione (GSH) to these electrophilic metabolites, rendering them more water-soluble and facilitating their excretion from the body. nih.govnih.gov This conjugation is a critical detoxification step, preventing the reactive intermediates from binding to cellular macromolecules like DNA and proteins. Various GST isoforms are involved in the detoxification of PAH metabolites, and their expression can be induced by exposure to PAHs, although this induction is generally more modest compared to that of CYP1 enzymes. nih.govacs.org

Table 1: Key Enzymes in the Biotransformation of this compound and their Functions

Enzyme FamilySpecific IsoformsPrimary Role in Biotransformation
CarboxylesteraseshCE1, hCE2Initial hydrolysis of this compound to 7-methylbenzo[a]anthracen-5-ol.
Cytochrome P450CYP1A1, CYP1B1Oxidative metabolism of 7-methylbenzo[a]anthracen-5-ol to phenolic and dihydrodiol metabolites.
Glutathione S-transferasesVarious isoformsDetoxification of reactive epoxide intermediates through conjugation with glutathione.

In Vitro Enzymatic Assays and Microsomal Studies to Elucidate Metabolic Flux

The elucidation of the metabolic pathways and the kinetics of xenobiotic metabolism heavily relies on in vitro enzymatic assays, particularly those employing subcellular fractions such as liver microsomes. nih.gov These in vitro systems provide a controlled environment to study the activity of specific enzymes and to identify the metabolites formed from a parent compound. For this compound, in vitro studies would be instrumental in confirming the proposed metabolic pathway, beginning with its initial hydrolysis.

Human liver microsomes, which are rich in carboxylesterases and cytochrome P450 enzymes, are a standard tool for such investigations. nih.gov By incubating this compound with human liver microsomes, researchers can monitor the disappearance of the parent compound and the appearance of its primary metabolite, 7-methylbenzo[a]anthracen-5-ol. The rate of this hydrolysis can be quantified to determine the enzymatic kinetics.

Following the initial hydrolysis, the subsequent oxidative metabolism of 7-methylbenzo[a]anthracen-5-ol can also be studied using liver microsomes fortified with necessary cofactors like NADPH for CYP activity. mdpi.com High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is a common analytical technique used to separate and identify the various hydroxylated and dihydrodiol metabolites produced. nih.gov Studies on the metabolism of 7-methylbenz[a]anthracene in rat liver microsomes have successfully identified several dihydrodiol metabolites, demonstrating the utility of this approach. nih.govnih.gov

To pinpoint the specific CYP isoforms responsible for the metabolism of 7-methylbenzo[a]anthracen-5-ol, several approaches can be employed. One method involves the use of recombinant human CYP enzymes expressed in systems like baculovirus-infected insect cells or bacteria. Incubating the substrate with individual CYP isoforms (e.g., CYP1A1, CYP1B1) allows for the direct assessment of each enzyme's catalytic activity towards the compound. Another approach is to use selective chemical inhibitors of specific CYP isoforms in microsomal incubations. A reduction in the formation of a particular metabolite in the presence of a known CYP1A1 inhibitor, for example, would suggest the involvement of this enzyme.

Table 2: Common In Vitro Systems for Studying this compound Metabolism

In Vitro SystemPurposeKey Enzymes PresentTypical Assay
Human Liver MicrosomesTo study the overall hepatic metabolism, including hydrolysis and oxidation.Carboxylesterases, Cytochrome P450sIncubation with substrate followed by HPLC or LC-MS analysis of metabolites.
Recombinant Human CYP EnzymesTo identify the specific CYP isoforms involved in oxidative metabolism.Specific CYP isoform (e.g., CYP1A1, CYP1B1)Measurement of substrate depletion or metabolite formation.
Liver CytosolTo investigate the role of cytosolic enzymes like Glutathione S-transferases.GSTsAssay for glutathione conjugation by monitoring the formation of GSH-adducts.

Competitive Metabolism and Interactive Effects of Polycyclic Aromatic Hydrocarbon Mixtures on this compound Biotransformation

Humans are typically exposed to complex mixtures of PAHs rather than single compounds. proquest.com This co-exposure can lead to significant interactions in their metabolic pathways, primarily due to competition for the same metabolizing enzymes. proquest.compnnl.gov The biotransformation of this compound is therefore likely to be influenced by the presence of other PAHs.

The primary enzymes responsible for the oxidative metabolism of the hydrolyzed product, 7-methylbenzo[a]anthracen-5-ol, are CYP1A1 and CYP1B1. These enzymes have broad substrate specificities and can metabolize a wide array of PAHs. proquest.com When multiple PAHs are present, they can act as competitive inhibitors for the active site of these enzymes. For example, a complex mixture of PAHs extracted from coal tar has been shown to competitively inhibit the activity of both human CYP1A1 and CYP1B1. nih.gov The inhibitory effect was found to be stronger on CYP1B1 compared to CYP1A1. nih.gov This suggests that in a mixture scenario, the metabolism of 7-methylbenzo[a]anthracen-5-ol could be significantly reduced, leading to its accumulation or a shift in its metabolic profile.

In vitro studies using human liver microsomes have demonstrated that co-incubation of binary mixtures of PAHs, such as benzo[a]pyrene (B130552) (BaP) and dibenzo[def,p]chrysene (DBC), results in competitive inhibition of their metabolism. proquest.compnnl.gov The extent of inhibition is dependent on the specific PAHs in the mixture and their relative concentrations. When a mixture of ten abundant PAHs was incubated with human hepatic microsomes, a significant decrease in the metabolism of each compound was observed compared to when they were incubated individually. nih.gov

Table 3: Potential Interactive Effects of PAH Mixtures on this compound Biotransformation

Type of InteractionMechanismPotential Outcome for this compound
Competitive InhibitionMultiple PAHs competing for the active sites of CYP1A1 and CYP1B1.Decreased rate of oxidative metabolism of 7-methylbenzo[a]anthracen-5-ol.
Enzyme InductionCo-exposure to potent inducers of CYP1A1 and CYP1B1.Increased overall metabolic capacity, potentially leading to a faster rate of biotransformation.
Modulation of Phase II EnzymesInduction or inhibition of GSTs by other PAHs.Altered detoxification of reactive metabolites, potentially impacting their biological effects.

Molecular Interactions and Adduct Formation with Biological Macromolecules

Deoxyribonucleic Acid (DNA) Adduction: Mechanistic Insights and Site Specificity

The interaction of metabolically activated (7-Methylbenzo[a]anthracen-5-yl) acetate (B1210297) with DNA is a critical initiating event in its mechanism of carcinogenicity. This process involves the formation of covalent adducts that can lead to mutations if not properly repaired.

Formation of Covalent Adducts via Reactive Metabolites (e.g., diol epoxides)

The parent compound, 7-methylbenz[a]anthracene (B135024) (7-MBA), a presumed metabolite of (7-Methylbenzo[a]anthracen-5-yl) acetate, undergoes metabolic activation to become a potent DNA-binding agent. This activation cascade is primarily mediated by cytochrome P450 enzymes and epoxide hydrolase. The key reactive intermediates are bay-region diol epoxides. nih.gov

The metabolic pathway is thought to proceed via the formation of trans-3,4-dihydro-3,4-dihydroxy-7-methylbenz[a]anthracene, which is then further oxidized to create the ultimate carcinogenic metabolites: anti- and syn-7-methylbenz[a]anthracene diol-epoxides (anti- and syn-7-MBADEs). nih.gov These diol epoxides are highly electrophilic and can readily attack nucleophilic sites on DNA bases, leading to the formation of stable covalent adducts. nih.gov The formation of these reactive intermediates is considered a crucial step, as evidenced by the correlation between the levels of DNA binding and the carcinogenic activity of 7-MBA and related polycyclic aromatic hydrocarbons (PAHs). nih.gov

Structural Characterization of DNA Adducts

Once formed, the diol epoxides of 7-MBA react with DNA, primarily at the purine (B94841) bases. Studies involving the analysis of DNA from mouse epidermis treated with 7-MBA have identified adducts with both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.gov

High-performance liquid chromatography (HPLC) and ³²P-postlabeling techniques have been instrumental in separating and identifying these adducts. The major DNA adduct formed in vivo has been identified as (+)-anti-7-MBADE covalently bound to the N² position of deoxyguanosine ((+)-anti-7-MBADE-trans-N²-dGuo). nih.gov In addition to this primary adduct, several minor adducts have also been detected, including a dGuo adduct derived from the syn-diol-epoxide and at least two distinct dAdo adducts. nih.gov

Identified DNA Adducts of 7-Methylbenz[a]anthracene (7-MBA) in Mouse Epidermis
Adduct IdentityDiol Epoxide PrecursorDNA Base TargetRelative AbundanceReference
(+)-anti-7-MBADE-trans-N²-dGuoanti-7-MBADEDeoxyguanosine (dGuo)Major nih.gov
syn-7-MBADE-dGuo Adductsyn-7-MBADEDeoxyguanosine (dGuo)Minor nih.gov
syn-7-MBADE-dAdo Adductsyn-7-MBADEDeoxyadenosine (dAdo)Minor nih.gov
anti- or syn-7-MBADE-dAdo Adductanti- or syn-7-MBADEDeoxyadenosine (dAdo)Minor nih.gov

Computational Approaches to Predicting Adduct Formation and Stability

Computational chemistry serves as a powerful tool for investigating the structural and energetic properties of DNA adducts, providing insights that complement experimental findings. uleth.ca Techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations can be used to model the structure of DNA containing a specific adduct. These models help in understanding how an adduct alters the local DNA helix, affecting its conformation and stability. uleth.ca While these computational methods are widely applied to study various DNA lesions, specific computational studies detailing the formation, structure, and stability of this compound or 7-MBA-derived DNA adducts were not prominent in the reviewed literature. Such studies would be valuable for predicting the recognition and repair of these adducts by cellular machinery and understanding their mutagenic potential.

Covalent Binding to Cellular Proteins: Identification of Target Proteins

In addition to DNA, the reactive metabolites of 7-MBA can form covalent adducts with cellular proteins. This binding can alter protein structure and function, contributing to cellular toxicity and the disruption of normal biological pathways. Research has shown that 7-MBA binds covalently to microsomal proteins. nih.gov In comparative studies, the level of 7-MBA binding to these proteins was found to be significantly higher—by a factor of ten—than that of the less carcinogenic 7-ethylbenz[a]anthracene, suggesting that protein binding may also correlate with carcinogenic potency. nih.gov

While the binding of 7-MBA to the general population of microsomal proteins has been established, the specific protein targets have not been fully elucidated. For related PAHs like benz[a]anthracene, binding to abundant proteins such as human serum albumin has been demonstrated, suggesting a potential for transport and distribution throughout the body. nih.gov Modern proteomic techniques, such as affinity-based protein profiling, provide powerful methods for identifying the specific cellular targets of reactive compounds and could be employed to better understand the full spectrum of proteins affected by this compound metabolites. researchgate.netbohrium.com

Interactions with Lipid Bilayers and Membrane Components

As a lipophilic polycyclic aromatic hydrocarbon, 7-MBA is expected to readily associate with and partition into cellular membranes, including the plasma membrane and the membranes of organelles. This interaction is driven by the hydrophobic nature of the molecule. While specific experimental studies on the interaction of 7-MBA or its acetate derivative with lipid bilayers are limited, the behavior of other PAHs provides a likely model. PAHs are known to orient themselves within the hydrophobic core of the phospholipid bilayer. researchgate.net

This partitioning into membranes can have several consequences. It can alter the physical properties of the membrane, such as its fluidity and thickness, which may in turn affect the function of membrane-embedded proteins like receptors and ion channels. Furthermore, the localization of 7-MBA within membranes places it in close proximity to membrane-bound metabolic enzymes, such as certain cytochrome P450s, potentially facilitating its conversion to reactive diol epoxides near critical cellular targets like nuclear DNA.

Modulation of Gene Expression and Cellular Signaling Pathways at a Molecular Level

The biological effects of this compound are also mediated by its ability to alter gene expression and interfere with cellular signaling. Much of the understanding in this area comes from studies of the structurally similar and potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). ca.gov

A primary signaling pathway engaged by many PAHs is mediated by the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov Upon binding to a PAH like 7-MBA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). This action initiates the transcription of a battery of genes, most notably those encoding Phase I and Phase II metabolic enzymes like CYP1A1 and CYP1B1. nih.govyoutube.com

Furthermore, the DNA damage induced by 7-MBA adducts can trigger the p53 signaling pathway. nih.govoup.com The p53 tumor suppressor protein is a critical sensor of cellular stress, including genotoxic damage. Its activation can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of apoptosis (programmed cell death). nih.govnih.gov Studies on DMBA have confirmed that its toxicity is p53-dependent. nih.govoup.com Exposure to DMBA has also been shown to alter the expression of various microRNAs and genes involved in cell growth and proliferation, such as mTORC1, indicating a broad impact on cellular regulatory networks. nih.govnih.gov It is highly probable that 7-MBA modulates these same critical pathways.

Computational Chemistry and Molecular Modeling Studies of 7 Methylbenzo a Anthracen 5 Yl Acetate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules like (7-Methylbenzo[a]anthracen-5-yl) acetate (B1210297). These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into the molecule's structure, electron distribution, and the energetics of various chemical processes. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, these calculations are crucial for predicting their metabolic activation and carcinogenic potential. nih.gov

The electronic structure of (7-Methylbenzo[a]anthracen-5-yl) acetate is characterized by a delocalized π-electron system across the fused aromatic rings. The presence of the methyl and acetate groups influences the electron density distribution. The methyl group at the 7-position, being an electron-donating group, can affect the reactivity of the aromatic system. The acetate group at the 5-position, being an electron-withdrawing group, will also modulate the electronic properties. Quantum chemical calculations can precisely map these electronic effects, identifying regions of high and low electron density, which are indicative of sites susceptible to metabolic attack.

Calculated molecular properties for fourteen methyl derivatives of benz[a]anthracene have been used to correlate with their carcinogenic potencies. nih.gov These studies have shown that calculated substrate reactivities can successfully predict major metabolites. nih.gov

A key aspect of the carcinogenicity of PAHs is their metabolic activation to highly reactive intermediates, such as diol epoxides, which can form stable carbocations that bind to DNA. nih.gov Theoretical studies on the stability of these carbocations are therefore essential for predicting the carcinogenic potential of a given PAH derivative.

For derivatives of benz[a]anthracene, computational studies have been performed to assess the stability of carbocations formed from their oxidized metabolites. nih.gov These studies, often employing methods like B3LYP/6-31G*, investigate the energetics of carbocation formation. nih.gov It has been shown that methyl substitution can significantly influence carbocation stability. researchgate.net For instance, 7-methylbenz[a]anthracene (B135024) is considerably more active than the parent benz[a]anthracene, and this is attributed to the stabilizing effect of the methyl group on the carbocation intermediates. nih.gov

In the case of this compound, the methyl group at the 7-position is expected to stabilize a carbocation formed in the "bay region" of the molecule. The bay region is a sterically hindered area of the molecule, and the formation of a diol epoxide in this region is a critical step in the activation of many carcinogenic PAHs. nih.gov The acetate group at the 5-position, due to its electronic properties, would also influence the stability of any carbocations formed, a factor that can be quantified through quantum chemical calculations.

Table 1: Illustrative Calculated Relative Energies of Carbocation Intermediates of this compound Metabolites
Carbocation IntermediateMethodRelative Energy (kcal/mol)
Bay-region carbocationB3LYP/6-31G0.0 (Reference)
K-region carbocationB3LYP/6-31G+5.2
Other carbocationsB3LYP/6-31G*> +10.0
This table is for illustrative purposes and the values are hypothetical, based on trends observed in related compounds.

Computational chemistry can predict the most likely pathways of metabolism for a compound like this compound. By calculating the activation energies for various possible metabolic reactions, such as epoxidation and hydroxylation at different positions on the aromatic rings, researchers can identify the most energetically favorable pathways.

For the parent compound, 7-MBA, metabolism has been shown to produce several dihydrodiols, with the 8,9-dihydrodiol being a predominant metabolite in some systems. nih.govnih.gov The metabolism of 7-MBA has been studied in various biological systems, including rat liver microsomes and the fungus Cunninghamella elegans. nih.govnih.gov These studies have identified several metabolites, including dihydrodiols and their further oxidation products. nih.govnih.gov

For this compound, it is expected that metabolism would also primarily involve the formation of dihydrodiols and phenols. The presence of the acetate group could influence the regioselectivity of the metabolic enzymes. Quantum chemical calculations of properties like the Fukui function can be used to predict the most reactive sites for electrophilic attack by metabolic enzymes like cytochrome P450. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological macromolecules. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with enzymes and DNA.

MD simulations of other PAHs and their metabolites with lipid bilayers have been performed to understand their behavior in biological membranes. rsc.orgnih.gov These studies show how the planarity and hydrophobicity of PAHs influence their insertion and orientation within the membrane. For this compound, the acetate group would likely alter its interaction with the polar head groups of phospholipids (B1166683) compared to the parent 7-MBA.

Furthermore, MD simulations can be used to study the binding of this compound and its metabolites to the active sites of metabolic enzymes, such as cytochrome P450s. These simulations can reveal the key amino acid residues involved in binding and provide a dynamic picture of the ligand-receptor interactions that precede metabolism.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For PAHs, QSAR models have been developed to predict their toxicity and carcinogenicity. unicamp.br

A QSAR study on the phototoxicity of 67 PAHs used electronic descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap to build a predictive model. unicamp.br For this compound, a similar approach could be used to predict its potential toxicity. By calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for this compound and a series of related molecules with known activities, a QSAR model could be developed.

Such a model could provide mechanistic insights by identifying the key molecular features that contribute to the biological activity of these compounds. For example, a QSAR model might reveal that the stability of the bay-region carbocation is the most important predictor of carcinogenic activity for this class of compounds.

In Silico Docking Studies with Key Metabolic Enzymes and DNA/Protein Targets

In silico docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to study the interactions between small molecules and biological targets like enzymes and DNA.

For this compound, docking studies could be performed to investigate its binding to the active sites of cytochrome P450 enzymes. This would help in understanding the initial steps of its metabolism and predicting which P450 isozymes are most likely involved. The results of such studies would complement the predictions from quantum chemical calculations on metabolic pathways.

Furthermore, docking studies of the reactive metabolites of this compound, such as its diol epoxide-derived carbocations, with DNA would be crucial. These studies can predict the specific sites on DNA (e.g., guanine (B1146940) or adenine (B156593) bases) where the carbocation is most likely to form a covalent adduct. nih.gov The formation of these DNA adducts is a critical event in the initiation of cancer. nih.gov

Table 2: Illustrative Docking Scores of this compound and its Metabolites with Biological Targets
LigandTargetDocking Score (kcal/mol)
This compoundCytochrome P450 1A1-8.5
This compoundCytochrome P450 1B1-9.1
Bay-region diol epoxideDNA (dG)-7.8
This table is for illustrative purposes and the values are hypothetical, representing plausible outcomes of docking studies.

Advanced Analytical Methodologies for Detection and Quantification of 7 Methylbenzo a Anthracen 5 Yl Acetate and Its Metabolites

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of (7-Methylbenzo[a]anthracen-5-yl) acetate (B1210297) and its metabolites. nih.gov Its versatility and high resolution make it ideal for separating structurally similar compounds, which is a common characteristic of polycyclic aromatic hydrocarbon (PAH) metabolite profiles. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for these compounds. nih.gov In this technique, a nonpolar stationary phase, typically a C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of metabolites with varying polarities. sigmaaldrich.com For instance, a gradient of increasing organic solvent (e.g., methanol (B129727) or acetonitrile) in water allows for the sequential elution of polar metabolites followed by the more nonpolar parent compound and its less polar metabolites. nih.govsigmaaldrich.com

Fluorescence and ultraviolet-visible (UV-Vis) spectroscopy are the most common detection methods coupled with HPLC for the analysis of (7-Methylbenzo[a]anthracen-5-yl) acetate and its metabolites. nih.gov The aromatic nature of these compounds results in strong UV absorbance and, in many cases, native fluorescence, which provides high sensitivity and selectivity. rdd.edu.iq

Table 1: Typical HPLC-FLD Parameters for the Analysis of this compound and its Metabolites

ParameterValue/Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 50-60% B, linear gradient to 100% B over 20-30 minutes
Flow Rate 0.8 - 1.2 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 40 °C
Detection Fluorescence Detector (FLD)
Excitation Wavelength ~280 nm (typical for benz[a]anthracene core)
Emission Wavelength ~400 nm (typical for benz[a]anthracene core)

This interactive table provides typical starting parameters for method development. Actual values may vary depending on the specific metabolites of interest and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile metabolites of this compound. mdpi.com While the parent acetate and many of its hydroxylated metabolites are not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility. For instance, hydroxyl groups can be converted to trimethylsilyl (B98337) (TMS) ethers.

The primary advantage of GC-MS is its excellent chromatographic resolution, which allows for the separation of complex mixtures of isomers. nih.gov The mass spectrometer provides definitive identification of the separated compounds based on their mass-to-charge ratio (m/z) and unique fragmentation patterns. ajgreenchem.com Electron ionization (EI) is a common ionization technique used in GC-MS, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for compound identification.

Table 2: Representative GC-MS Conditions for Derivatized Metabolites of this compound

ParameterValue/Description
Column Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of ~1 mL/min
Injector Temperature 280 - 300 °C
Oven Program Initial temp ~100 °C, ramp to 300-320 °C at 5-10 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range 50 - 500 amu

This interactive table outlines typical GC-MS parameters. The derivatization step is crucial for the analysis of non-volatile metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the comprehensive profiling of this compound metabolites in biological fluids and tissues. jfda-online.comshimadzu.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net

LC-MS/MS allows for the direct analysis of polar, non-volatile, and thermally labile metabolites without the need for derivatization. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization sources used for this purpose. Tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion (e.g., the molecular ion of a metabolite), subjecting it to collision-induced dissociation (CID), and then analyzing the resulting product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent sensitivity and reduces chemical noise, enabling accurate quantification at very low levels. shimadzu.com

Untargeted metabolomics approaches using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, coupled with LC, can be employed to identify novel metabolites of this compound. jfda-online.com

Electrochemical Detection Techniques for Trace Analysis and Interaction Studies

Electrochemical methods offer a highly sensitive and often low-cost alternative for the detection of this compound and its metabolites, particularly for studying their interactions with biological macromolecules like DNA. ssrn.comrsc.org These techniques are based on the principle that many PAH metabolites are electrochemically active, meaning they can be oxidized or reduced at an electrode surface at a specific potential.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are common electrochemical techniques used for these analyses. mdpi.com The interaction of metabolites with DNA can be monitored by observing changes in the electrochemical signal of DNA bases (e.g., guanine (B1146940) and adenine) upon adduct formation. nih.gov Chemically modified electrodes, for instance, with polymers or nanomaterials, can be used to enhance the sensitivity and selectivity of the detection. mdpi.comresearchgate.net

An electrochemical immunosensor for the closely related 7,12-dimethylbenzo[a]anthracene has been developed, demonstrating the potential for highly specific detection with a limit of detection in the low ng/mL range. mdpi.comresearchgate.net A similar approach could be developed for this compound.

Development of Biosensors for Real-time Monitoring of Molecular Interactions

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal in response to a specific analyte. researchgate.net For this compound, the most relevant biosensor applications involve the real-time monitoring of its interaction with DNA and the detection of DNA adducts. nih.gov

DNA-based biosensors typically involve the immobilization of single or double-stranded DNA on a transducer surface (e.g., an electrode or an optical fiber). nih.gov When reactive metabolites of this compound bind to the immobilized DNA to form adducts, it causes a measurable change in the signal, such as a shift in the electrochemical potential or a change in the surface plasmon resonance (SPR) signal. These biosensors offer the potential for rapid, label-free, and real-time detection of DNA damage caused by this compound. researchgate.net

Aptamer-based biosensors, which use short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity, represent another promising avenue. An aptamer that specifically recognizes this compound or its key metabolites could be developed for highly selective detection.

Advanced Sample Preparation and Extraction Protocols for Complex Biological Matrices

The effective extraction and clean-up of this compound and its metabolites from complex biological matrices such as plasma, urine, and tissue homogenates are critical for accurate analysis. The choice of extraction method depends on the physicochemical properties of the analytes and the nature of the sample matrix.

Liquid-Liquid Extraction (LLE) is a traditional method that involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers better selectivity and higher enrichment factors. researchgate.net For the extraction of this compound and its metabolites, reversed-phase SPE cartridges (e.g., C18 or polymeric) are commonly used. The sample is loaded onto the cartridge, interfering substances are washed away, and the analytes of interest are then eluted with a small volume of an organic solvent.

Matrix Solid-Phase Dispersion (MSPD) is a technique particularly useful for solid or semi-solid samples like tissues. researchgate.net It involves blending the sample with a solid support (e.g., C18-bonded silica), which simultaneously disrupts the sample and disperses it onto the sorbent. The analytes can then be eluted with an appropriate solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation approach that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is used for clean-up. While originally developed for pesticide analysis, the QuEChERS methodology has been adapted for the extraction of PAHs from various matrices.

Table 3: Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantages
LLE Partitioning between two immiscible liquidsSimple, inexpensiveLarge solvent consumption, can be labor-intensive, emulsion formation
SPE Partitioning between a solid sorbent and a liquidHigh recovery, high enrichment, low solvent use, easily automatedCan be more expensive than LLE, method development can be complex
MSPD Sample disruption and extraction in a single stepEfficient for solid/semi-solid samples, reduced solvent useLimited to smaller sample sizes, can be labor-intensive
QuEChERS Acetonitrile extraction followed by salting out and d-SPE clean-upFast, high throughput, low solvent consumption, cost-effectiveMay require optimization for specific analyte-matrix combinations

This interactive table summarizes the key features of common extraction techniques for this compound and its metabolites.

In Vitro Research Models and Methodologies for Mechanistic Elucidation of 7 Methylbenzo a Anthracen 5 Yl Acetate Activity

Mammalian Cell Culture Models for Metabolic and Molecular Interaction Studies

Mammalian cell culture models are fundamental tools for investigating the metabolic activation and molecular interactions of compounds like 7-MBA. These models range from primary cells that closely mimic in vivo physiology to immortalized cell lines and subcellular fractions that allow for the study of specific enzymatic processes.

Utilization of Primary Cell Cultures (e.g., rat hepatocytes)

Primary cell cultures, particularly hepatocytes isolated from rats, serve as a vital model for studying the metabolism of 7-MBA. Rat liver homogenates and microsomal fractions derived from these cells have been used to identify a suite of metabolites. Studies have shown that 7-MBA is converted into hydroxymethyl derivatives, various phenolic products, and dihydrodiols at the 8,9- and 5,6-positions. These metabolic conversions are a critical first step in both the detoxification and potential activation of the compound.

Application of Immortalized Cell Lines (e.g., Syrian hamster embryo cells, mouse prostate cells)

Immortalized cell lines provide a renewable and consistent resource for assessing the biological activity of chemical compounds. The Syrian hamster embryo (SHE) cell transformation assay, in particular, is a well-established model for predicting the carcinogenic potential of chemicals by measuring morphological cell transformation. nih.govnih.gov Research has demonstrated that 7-Methylbenzo[a]anthracene induces positive results in cell transformation assays using both Syrian hamster embryo cells and mouse prostate cells. nih.gov This indicates that the compound is capable of inducing neoplastic-like changes in these cell models, a key indicator of its potential carcinogenic activity.

Subcellular Fraction Studies (e.g., human hepatic microsomes, rat liver cytosol)

To investigate the specific enzymes involved in metabolism, researchers utilize subcellular fractions such as microsomes and cytosol.

Rat Liver Microsomes: The microsomal fraction, rich in cytochrome P450 enzymes, is instrumental in studying the oxidative metabolism of 7-MBA. nih.govnih.gov Incubations with rat liver microsomes have confirmed the stereoselective metabolism of 7-MBA into several optically active dihydrodiols, with the 8,9- and 5,6-dihydrodiols being the principal derivatives identified. This work highlights the specific enzymatic pathways responsible for creating the reactive intermediates that can interact with cellular macromolecules.

Rat Liver Cytosol: The cytosolic fraction contains enzymes that perform different metabolic functions. Studies using rat liver cytosol have revealed that 7-MBA can be oxidized to form hydroxymethyl derivatives, a pathway distinct from the ring oxidations that occur in microsomes. nih.gov Furthermore, the cytosol is the primary location for detoxification reactions involving glutathione (B108866) S-transferases. Research on related compounds shows that reactive metabolites formed in the microsomes can be conjugated with glutathione in the cytosol, a critical step in their detoxification and elimination. nih.govnih.gov For instance, a reactive sulfate (B86663) ester metabolite of a related compound was shown to be conjugated with glutathione in the presence of rat liver cytosol. nih.gov

Human Hepatic Microsomes: While specific quantitative data on 7-MBA metabolism in human hepatic microsomes is limited, studies with closely related polycyclic aromatic hydrocarbons (PAHs) show that results from human liver microsomes are often comparable to those from various animal models, including rats, hamsters, and mice. semanticscholar.org Research on the metabolism of 7,12-dimethylbenz[a]anthracene (B13559) in human liver microsomal membranes highlights the important role of specific cytochrome P450 enzymes. dntb.gov.ua This suggests that human hepatic microsomes are a relevant and necessary model for extrapolating metabolic data to human health risk assessment.

Interactive Data Table: Key Metabolic Pathways and Models for 7-MBA
In Vitro ModelFractionKey Metabolic ReactionMajor Metabolites Identified
Primary Rat HepatocytesWhole Cell / HomogenateOxidationHydroxymethyl derivatives, Phenols, Dihydrodiols
Rat Liver MicrosomesSubcellular (Endoplasmic Reticulum)Ring Oxidation (Cytochrome P450)trans-8,9-dihydrodiol, trans-5,6-dihydrodiol
Rat Liver CytosolSubcellular (Soluble fraction)Methyl Group Oxidation, ConjugationHydroxymethyl derivatives, Glutathione conjugates

Organotypic Co-Culture Systems and Tissue Slice Models for Integrated Metabolic Studies

To better simulate the complexity of a whole organ, researchers employ organotypic co-culture systems and tissue slice models. These models provide a more integrated view of metabolic processes by maintaining cell-cell interactions and tissue architecture.

An in vitro-in vivo carcinogenicity test utilized mouse lung tissue slices incubated with 7-MBA and its metabolites (5,6-oxide, trans-5,6-dihydrodiol, and trans-8,9-dihydrodiol). The tissue was then implanted into host mice, where the development of adenomas and carcinomas was monitored. This model demonstrated that the parent compound and its metabolites were active in a system that preserves the metabolic competency of the target organ.

Co-culture systems have also been developed to study compounds that require metabolic activation to become mutagenic. In a cell-mediated mutagenesis assay, Chinese hamster V79 cells, which lack metabolic capacity, were co-cultivated with metabolically competent cells like primary rat liver cells. This system demonstrated that the liver cells could metabolize carcinogenic PAHs into intermediates that were then transferred to the V79 cells, inducing mutations.

Genetic Toxicity Assays for Investigating Mutagenic Potential and DNA Damage

Genetic toxicity assays are essential for determining a compound's ability to damage DNA, which is a primary mechanism of chemical carcinogenesis.

Bacterial Reverse Mutation Assays (e.g., Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for screening the mutagenic potential of chemicals. The test uses specific strains of Salmonella typhimurium that are engineered with mutations in the histidine operon, rendering them unable to synthesize their own histidine. A positive result, or reversion, is observed when the test chemical causes a mutation that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium.

7-Methylbenzo[a]anthracene has been shown to be positive in Salmonella typhimurium reverse mutation assays. nih.gov This finding indicates that the compound or its metabolites can directly interact with bacterial DNA to cause mutations. Like many PAHs, 7-MBA requires metabolic activation (typically by adding a liver extract like S9 mix) to exhibit its mutagenic effects in this assay, underscoring the importance of the metabolic pathways discussed previously.

Interactive Data Table: Summary of Genetic Toxicity Findings for 7-MBA
Assay TypeTest SystemMetabolic ActivationResultImplication
Cell TransformationSyrian Hamster Embryo CellsIntrinsicPositive nih.govIndicates potential to induce neoplastic changes
Cell TransformationMouse Prostate CellsIntrinsicPositive nih.govIndicates potential to induce neoplastic changes
Bacterial Reverse MutationSalmonella typhimuriumRequired (S9 Mix)Positive nih.govCompound is mutagenic after metabolic activation

Mammalian Cell Gene Mutation Assays (e.g., HPRT locus)

Mammalian cell gene mutation assays are critical in vitro tools for assessing the mutagenic potential of chemical compounds. The Hypoxanthine-guanine Phosphoribosyltransferase (HPRT) gene mutation assay is a widely used method that detects a chemical's ability to induce gene mutations in cultured mammalian cells. The HPRT gene is located on the X-chromosome, and mutations that inactivate the HPRT enzyme confer resistance to purine (B94841) analogs like 6-thioguanine, allowing for the selection and quantification of mutant colonies.

Studies on the parent compound, 7-methylbenz[a]anthracene (B135024) (7-MBA), have shown positive results in this assay, indicating its mutagenic capabilities following metabolic activation. For instance, 7-MBA was found to be positive in forward mutation assays conducted in Chinese hamster lung V79 cells at the HPRT locus. ca.gov Such findings are crucial as they demonstrate the compound's ability to induce DNA damage that leads to heritable changes in a cell's genetic material.

The metabolic activation of 7-MBA is a prerequisite for its mutagenic activity. In vitro studies have demonstrated that certain metabolites of 7-MBA are more potent mutagens than the parent hydrocarbon itself. Specifically, non-K-region dihydrodiols, which can be further metabolized to highly reactive diol-epoxides, are implicated in the mutagenic activity of 7-MBA. nih.gov In mutagenicity tests with V79 Chinese hamster cells, the 3,4-dihydrodiol of 7-MBA was found to be the most active of the dihydrodiols tested, with the 8,9-diol also showing greater activity than 7-MBA itself. nih.gov Conversely, the K-region 5,6-diol, which is not a precursor to a diol-epoxide, was inactive. nih.gov This highlights the importance of the metabolic pathway in determining the genotoxic potential of 7-MBA.

Table 1: Summary of HPRT Gene Mutation Assay Findings for 7-Methylbenz[a]anthracene (7-MBA) and its Metabolites
Test CompoundCell LineMetabolic ActivationResultReference
7-Methylbenz[a]anthracene (7-MBA)Chinese hamster lung V79RequiredPositive ca.gov
3,4-dihydrodiol of 7-MBAChinese hamster V79RequiredHighly Active nih.gov
8,9-diol of 7-MBAChinese hamster V79RequiredMore active than 7-MBA nih.gov
1,2-diol of 7-MBAChinese hamster V79RequiredSlightly Active nih.gov
5,6-diol of 7-MBA (K-region)Chinese hamster V79Not ApplicableInactive nih.gov

Sister Chromatid Exchange Assays

Sister chromatid exchange (SCE) assays are cytogenetic tests that detect the interchange of DNA between two sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs is an indicator of DNA damage and potential mutagenic or carcinogenic activity. This assay is sensitive to DNA-damaging agents that cause the formation of DNA adducts and interfere with DNA replication.

In vitro studies have demonstrated that the parent compound, 7-methylbenz[a]anthracene, induces sister chromatid exchanges. ca.gov This positive result indicates that 7-MBA, likely through its reactive metabolites, can cause damage to chromosomal DNA. The formation of DNA adducts by metabolites of 7-MBA is a key mechanistic step that can lead to the exchanges observed in this assay. The covalent binding of these reactive intermediates to DNA disrupts the normal replication process and can trigger the cellular repair mechanisms that result in sister chromatid exchanges.

Cell Transformation Assays

Cell transformation assays are in vitro methods used to assess the carcinogenic potential of a chemical by measuring its ability to induce neoplastic-like changes in cultured cells. These assays model the initial stages of carcinogenesis, where normal cells acquire characteristics of malignant cells, such as loss of contact inhibition and anchorage-independent growth.

The parent compound, 7-methylbenz[a]anthracene, has been shown to be active in cell transformation assays. ca.gov Specifically, it has tested positive in assays using Syrian hamster embryo cells and mouse prostate cells. ca.gov Furthermore, studies on the metabolites of 7-MBA have provided deeper insight into the mechanisms of its transforming activity. In tests with mouse M2 fibroblasts, the non-K-region dihydrodiols of 7-MBA were shown to be potent inducers of malignant transformation. nih.gov The 3,4-diol was the most active metabolite, and the 8,9-diol was also more active than the parent 7-MBA, while the 1,2-diol showed only slight activity. nih.gov The K-region 5,6-diol was inactive in these transformation assays. nih.gov

In an in vitro-in vivo carcinogenicity test, where mouse lung tissue was incubated with 7-MBA and its metabolites before being implanted into isologous mice, the parent compound, its 5,6-oxide, and the trans-5,6- and trans-8,9-dihydrodiols all produced adenomas. nih.gov Notably, the 5,6-oxide also resulted in the formation of two carcinomas. nih.gov These findings corroborate the results from cell-based assays and underscore the role of specific metabolites in the carcinogenic activity of 7-MBA.

Table 2: Activity of 7-Methylbenz[a]anthracene (7-MBA) and its Metabolites in Cell Transformation Assays
Test CompoundAssay SystemObserved EffectReference
7-Methylbenz[a]anthracene (7-MBA)Syrian hamster embryo cells, mouse prostate cellsPositive for transformation ca.gov
3,4-dihydrodiol of 7-MBAMouse M2 fibroblastsMost active in inducing transformation nih.gov
8,9-diol of 7-MBAMouse M2 fibroblastsMore active than 7-MBA nih.gov
1,2-diol of 7-MBAMouse M2 fibroblastsSlightly active nih.gov
5,6-diol of 7-MBA (K-region)Mouse M2 fibroblastsInactive nih.gov
7-MBA and its 5,6-oxide, trans-5,6- and trans-8,9-dihydrodiolsMouse lung tissue implant modelAdenoma formation nih.gov
7-MBA 5,6-oxideMouse lung tissue implant modelCarcinoma formation nih.gov

Enzyme Induction and Inhibition Studies in Cellular and Subcellular Systems

The metabolic activation of polycyclic aromatic hydrocarbons like 7-methylbenz[a]anthracene is primarily mediated by the cytochrome P450 (CYP) family of enzymes. Studies using cellular and subcellular systems, such as liver microsomes, are essential for elucidating the specific enzymes involved in the biotransformation of these compounds into their reactive, genotoxic forms.

Research on 7-MBA metabolism in rat liver homogenates has identified several metabolic products, including hydroxymethyl derivatives, dihydrodiols (likely 8,9- and 5,6-dihydrodiols), and various phenolic products. portlandpress.comnih.gov The formation of these metabolites is indicative of the involvement of CYP enzymes. The conversion of 7-MBA to its ultimate carcinogenic form is thought to proceed through the formation of a bay-region dihydrodiol-epoxide, specifically the trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide. nih.gov

Studies with mouse skin microsomes have shown that 7-MBA is metabolized to the 8,9-dihydrodiol as the predominant metabolite, with the 3,4-, 5,6-, and 10,11-dihydrodiols also being detected. nih.gov The metabolic pathways and the specific CYP isoforms involved can be further investigated through enzyme induction and inhibition studies. For instance, in studies of the related compound 7,12-dimethylbenz[a]anthracene, pretreatment of rats with specific CYP inducers (such as phenobarbital (B1680315) for CYP2B, and dexamethasone (B1670325) for CYP3A) led to increased formation of protein adducts, suggesting the involvement of these CYP subfamilies in its metabolic activation. Conversely, selective inhibitors can be used to pinpoint the contribution of specific enzymes. While detailed induction and inhibition data for 7-MBA are not as extensively reported, the metabolic profile strongly suggests a key role for the CYP1A, CYP2B, and CYP3A subfamilies in its activation.

Future Research Directions and Emerging Paradigms in 7 Methylbenzo a Anthracen 5 Yl Acetate Research

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics, Adductomics) for Holistic Understanding

A holistic understanding of the biological impact of (7-Methylbenzo[a]anthracen-5-yl) acetate (B1210297) can be achieved through the integration of various "omics" technologies. This multi-pronged approach will allow for a comprehensive view of the molecular perturbations induced by this compound, from the genetic level to metabolic outcomes.

Genomics and Transcriptomics: High-throughput sequencing technologies can identify gene expression signatures and mutational landscapes in cells or tissues exposed to (7-Methylbenzo[a]anthracen-5-yl) acetate. This can reveal the activation or suppression of key cellular pathways, such as those involved in xenobiotic metabolism, DNA repair, and cell cycle control. For instance, studies on related PAHs like 7,12-dimethylbenz(a)anthracene (DMBA) have shown that activation of the aryl hydrocarbon receptor (AhR) is a key event, which in turn modulates the expression of a battery of xenobiotic-metabolizing enzymes. researchgate.net

Proteomics: Proteomic analyses can provide a snapshot of the cellular protein complement, identifying proteins that are differentially expressed or post-translationally modified upon exposure to this compound. This can help in identifying protein biomarkers of exposure and effect.

Metabolomics: By analyzing the global metabolic profile of a biological system, metabolomics can reveal alterations in endogenous biochemical pathways. This can provide insights into the functional consequences of exposure, such as oxidative stress and metabolic reprogramming.

Adductomics: A crucial aspect of PAH toxicology is the formation of DNA and protein adducts. Adductomics, the large-scale study of such adducts, can provide a direct measure of the biologically effective dose and the genotoxic potential of this compound. Studies on the parent compound, 7-methylbenz[a]anthracene (B135024) (7-MBA), have identified deoxyguanosine and deoxyadenosine (B7792050) adducts formed from its bay-region diol-epoxides in mouse epidermis. nih.gov

Development of Novel Mechanistic Probes and Reporter Systems for In Vitro Studies

To dissect the specific molecular interactions of this compound, the development of novel chemical probes and reporter systems is essential. These tools will enable real-time monitoring of cellular events and the identification of direct molecular targets.

Fluorescent Probes: Designing and synthesizing fluorescently tagged analogs of this compound will allow for the visualization of its subcellular localization and interactions with cellular components in living cells.

Reporter Gene Assays: Genetically engineered cell lines containing reporter genes (e.g., luciferase or green fluorescent protein) under the control of specific response elements (e.g., xenobiotic response elements) can be used to screen for the activation of specific signaling pathways.

In Vitro Organotypic Models: The use of three-dimensional organotypic models, such as primary human bronchial epithelial cells cultured at the air-liquid interface, can provide a more physiologically relevant system for studying the effects of airborne pollutants like PAHs. mdpi.com

Refinement of Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry and toxicology are becoming increasingly powerful tools for predicting the biological activity of chemicals and reducing reliance on animal testing.

Quantum Chemical Calculations: Density functional theory (DFT) and other quantum chemical methods can be employed to study the electronic structure and reactivity of this compound and its metabolites. researchgate.net These calculations can help in predicting the formation of reactive intermediates, such as carbocations, and their propensity to form DNA adducts. researchgate.net

Molecular Docking and Dynamics Simulations: These computational techniques can be used to model the interaction of this compound with biological macromolecules, such as enzymes and receptors. This can aid in understanding its mechanism of action and in predicting potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structure of a series of compounds with their biological activity. queensu.ca By developing QSAR models for a range of PAHs and their derivatives, it may be possible to predict the toxicity of this compound based on its structural features.

Comprehensive Structure-Activity Relationship Investigations for Targeted Chemical Modifications

Systematic investigations into the structure-activity relationships of this compound and its analogs can provide valuable insights into the molecular determinants of its biological activity.

By synthesizing and testing a series of derivatives with targeted modifications at different positions of the benzo[a]anthracene ring system, researchers can identify the key structural features responsible for its toxicological properties. For example, studies on monomethylbenz(a)anthracenes have shown that the position of the methyl group significantly influences their carcinogenic potency. ca.gov Similarly, the introduction of fluoro substituents has been shown to modulate the biological activity of methylbenz[a]anthracenes. nih.gov

This knowledge can be used to design less harmful alternatives and to develop a deeper understanding of the mechanisms of PAH-induced toxicity.

Exploration of Environmental and Biological Factors Modulating the Molecular Effects of this compound

The biological effects of this compound are not solely dependent on its intrinsic chemical properties but can be influenced by a variety of environmental and biological factors.

Environmental Factors: The presence of other environmental pollutants, such as other PAHs or heavy metals, can lead to complex mixture effects that may be synergistic or antagonistic. mdpi.com Additionally, environmental conditions like temperature and UV radiation can influence the degradation and transformation of the compound.

Biological Factors: Inter-individual differences in genetic makeup, particularly in genes encoding for metabolic enzymes and DNA repair proteins, can significantly impact susceptibility to the adverse effects of this compound. researchgate.net Furthermore, factors such as age, sex, diet, and the composition of the gut microbiome can modulate the absorption, distribution, metabolism, and excretion of the compound. For instance, plant phenols have been shown to modulate the activity of enzymes involved in PAH activation. nih.gov

Future research should aim to investigate these complex interactions to better assess the risks posed by this compound in real-world exposure scenarios.

Q & A

Q. What synthetic routes are available for (7-Methylbenzo[a]anthracen-5-yl) acetate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves acetylation of the hydroxyl group on the parent compound, 7-methylbenzo[a]anthracen-5-ol. Key steps include:

  • Friedel-Crafts Acetylation : Reacting the parent hydrocarbon with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Protection/Deprotection Strategies : Use trimethylsilyl (TMS) groups to protect reactive sites during synthesis to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Reaction yields are optimized by controlling temperature (60–80°C) and catalyst stoichiometry (1:1.2 molar ratio of substrate to acetylating agent).

Q. What analytical techniques are employed for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methyl and acetate groups. Key signals:
    • ¹H NMR : Methyl protons at δ 2.4–2.6 ppm; aromatic protons at δ 7.1–8.3 ppm.
    • ¹³C NMR : Acetate carbonyl at δ 170–172 ppm; methyl carbons at δ 20–22 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 316.1462 for C₂₁H₁₈O₂) .
  • Infrared Spectroscopy (IR) : Acetate C=O stretch at 1740–1760 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Containment : Use Class I, Type B biological safety hoods for weighing and handling to minimize aerosol exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) if dust generation is possible .
  • Decontamination : Clean spills with wet methods or HEPA-filter vacuums; avoid dry sweeping to prevent airborne particulates .

Advanced Research Questions

Q. How can co-eluting methylated isomers of benzo[a]anthracene derivatives be resolved in chromatographic analysis?

Methodological Answer:

  • GC×GC-MS with Orthogonal Columns : Pair a non-polar primary column (e.g., DB-5ms, 60 m × 0.25 mm) with a polar secondary column (e.g., LC-50, 1.2 m × 0.10 mm). This setup separates 7-methyl and 9-methyl isomers, which co-elute on single-column systems .
  • Retention Index Alignment : Compare retention times against known standards (e.g., 7-methylbenzo[a]pyrene) to resolve structural ambiguities .
  • Ionic Liquid (IL) Stationary Phases : SLB-ILPAH columns improve resolution of methyl-PAHs via π-π and charge-transfer interactions .

Q. What experimental strategies elucidate the metabolic activation pathways of this compound in carcinogenesis studies?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (e.g., rat S9 fraction) to identify cytochrome P450-mediated epoxidation or hydroxylation metabolites .
  • DNA Adduct Profiling : Use ³²P-postlabeling or LC-MS/MS to detect covalent DNA adducts (e.g., 7-MBA-dG) in exposed cell lines .
  • Competitive Inhibition Studies : Co-administer CYP1A1/1B1 inhibitors (e.g., α-naphthoflavone) to confirm enzyme-specific metabolic activation .

Q. How do steric and electronic effects of the methyl and acetate substituents influence the photostability of this compound?

Methodological Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity under UV light. Methyl groups increase steric hindrance, reducing ring distortion during photoexcitation .
  • Photodegradation Kinetics : Expose solutions to UV (254 nm) and monitor decay via HPLC. Acetate groups enhance solubility in polar solvents, altering quantum yield compared to non-acetylated analogs .
  • Quenching Experiments : Add singlet oxygen quenchers (e.g., NaN₃) to determine if degradation is ROS-mediated .

Contradictions and Limitations

  • Isomer Separation : notes that GC×GC-MS with DB-5 × LC-50 columns resolves 7-methyl and 9-methyl isomers, but this conflicts with earlier reports using single-column systems where co-elution occurs. Researchers must validate methods against certified standards .
  • Toxicity Data : While benzo[a]anthracene derivatives are implicated in carcinogenesis (), specific data for the acetylated analog are scarce. Extrapolation from structural analogs requires caution .

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